Superior In Vivo Efficacy: Duclauxin vs. Xanthomegnin in Ehrlich Ascites Tumor Model
In a direct comparative study, (9S)-duclauxin and xanthomegnin demonstrated similarly potent uncoupling effects on oxidative phosphorylation in vitro. However, only duclauxin markedly increased the lifespan of mice inoculated with Ehrlich ascitic tumor cells; xanthomegnin did not exhibit this in vivo antitumor effect [1]. This indicates that mitochondrial uncoupling potency alone does not predict therapeutic efficacy, and that duclauxin possesses additional or more effective in vivo mechanisms.
| Evidence Dimension | In vivo lifespan extension in Ehrlich ascitic tumor-bearing mice |
|---|---|
| Target Compound Data | Markedly increased lifespan (qualitatively reported as effective) |
| Comparator Or Baseline | Xanthomegnin – did not exhibit lifespan-extending effect |
| Quantified Difference | Dichotomous outcome (efficacy vs. no efficacy) |
| Conditions | Murine Ehrlich ascitic tumor model, i.p. inoculation |
Why This Matters
This evidence is crucial for researchers selecting a compound for in vivo antitumor studies, as it demonstrates that duclauxin's therapeutic window is not replicated by a structurally distinct mitochondrial uncoupler, justifying its preferential selection for animal model work.
- [1] Kawai, K., Nozawa, Y., Ito, T., & Yamanaka, N. (1982). Effects of xanthomegnin and duclauxin on culture cells of murine leukemia and Ehrlich ascitic tumor. Research Communications in Chemical Pathology and Pharmacology, 36(3), 429-438. View Source
